3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS and its molecular weight is 424.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Applications
The chemical compound 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been a subject of scientific research due to its structural complexity and potential medicinal applications. Research has focused on the synthesis, characterization, and exploration of its biological activities.
Synthesis and Anti-inflammatory Activity : A study on the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives, including benzamide compounds, highlighted their potential anti-inflammatory properties. The hydrochloride salts of certain compounds showed significant anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function, suggesting potential therapeutic applications for similar structures (Lynch et al., 2006).
Corrosion Inhibition : Another area of application involves the use of benzothiazole derivatives as corrosion inhibitors. A study on the corrosion inhibiting effects of two benzothiazole derivatives against steel in acidic solutions demonstrated their high inhibition efficiencies. This research indicates potential industrial applications for this compound as a corrosion inhibitor, particularly in environments where steel is exposed to corrosive agents (Hu et al., 2016).
Antimicrobial Activity : The exploration of benzothiazole and benzimidazole-based heterocycles for their antimicrobial properties is another significant area of research. Novel compounds synthesized from benzothiazole derivatives have been screened for antibacterial and antifungal activities, revealing some compounds with promising inhibitory effects against various microbial strains. This suggests that derivatives of the compound could have potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards of this compound would depend on various factors, including its specific biological activity, its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body), and the dose used. It’s important to note that all chemicals can be hazardous at certain doses or under certain conditions .
Future Directions
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-14-7-4-10-17-18(14)22-20(26-17)24(12-6-11-23(2)3)19(25)15-8-5-9-16(21)13-15;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCBGAWGFEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.